molecular formula C14H14FNO2 B8427341 4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide

4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide

Cat. No.: B8427341
M. Wt: 247.26 g/mol
InChI Key: QXQXJCUWTQSYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H14FNO2 and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

4-fluoro-N-[2-(5-methylfuran-2-yl)ethyl]benzamide

InChI

InChI=1S/C14H14FNO2/c1-10-2-7-13(18-10)8-9-16-14(17)11-3-5-12(15)6-4-11/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

QXQXJCUWTQSYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorophenylacetyl chloride (0.290 mL, 2.44 mmol) was added dropwise to a solution of β-(5-methyl-2-furanyl)ethanamine (300 mg, 2.44 mmol, made according to the procedure of Yur'ev et al. J. Gen. Chem. USSR (Engl. Transl.) 33, 3444–8 (1963)) in THF (2.5 mL) at rt, followed by the dropwise addition of Et3N (0.340 mL, 2.44 mmol). Once the starting material was consumed, as was evident by HPLC, the reaction was quenched with H2O and extracted with CH2Cl2. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with a gradient of 0–50% EtOAc/hexane gave 523 mg (95%) of compound 237A as a white solid. HPLC: 99% at 2.84 min (retention time) (Phenomenex-prime S5-C18 column 4.6×50 mm eluting with 1090% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 248.15 [M+H]+.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.